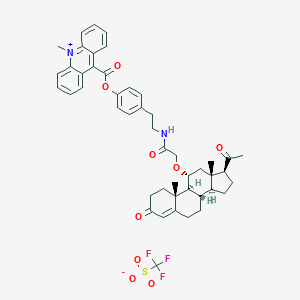
11-Progesterone acridinium estertrifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Saponaretina es un glucósido de flavona, específicamente el apigenin-6-C-glucósido . A diferencia del prefijo “iso” en su nombre, que generalmente denota un isoflavonoide, aquí se refiere a la posición del glucósido en la flavona en relación con la vitexina . Las fuentes naturales de saponaretina incluyen la pasiflora, el cannabis, la avena y la palmera açaí.
Métodos De Preparación
Rutas sintéticas::
- La saponaretina se puede sintetizar a través de varios métodos, incluyendo reacciones químicas que involucran precursores de flavonoides.
- Un enfoque común implica la glicosilación de la apigenina utilizando glucosa como donante de glicósido.
- Las rutas sintéticas específicas pueden variar, pero generalmente apuntan a unir la porción de glucosa al andamiaje de la apigenina.
- Si bien la saponaretina no se produce industrialmente a gran escala, su aislamiento de fuentes naturales sigue siendo el método principal.
- La extracción de plantas ricas en saponaretina, como la Saponaria officinalis, proporciona el compuesto para fines de investigación.
Análisis De Reacciones Químicas
Reactividad::
- La saponaretina puede sufrir varias reacciones químicas típicas de las flavonas.
- Estas reacciones incluyen procesos de oxidación, reducción y sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄).
Reducción: Se emplean agentes reductores como el borohidruro de sodio (NaBH₄) o la hidrogenación catalítica (utilizando H₂ y un catalizador metálico).
Sustitución: Varios reactivos pueden introducir grupos funcionales (por ejemplo, halógenos) en el anillo de flavona.
- La oxidación puede producir derivados hidroxilados.
- La reducción puede conducir a dihidroflavonas.
- Las reacciones de sustitución dan como resultado derivados modificados de saponaretina.
Aplicaciones Científicas De Investigación
La saponaretina tiene diversas aplicaciones:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los flavonoides.
Biología: Se investiga por sus propiedades antioxidantes y sus posibles beneficios para la salud.
Medicina: Está siendo examinada por sus efectos hepatoprotectores.
Industria: Aplicaciones limitadas debido a su ocurrencia natural y falta de producción a gran escala.
Mecanismo De Acción
- El mecanismo de acción preciso de la saponaretina no está completamente dilucidado.
- Es probable que implique interacciones con las vías celulares, posiblemente a través de la modulación de enzimas o receptores.
Comparación Con Compuestos Similares
- La saponaretina comparte similitudes con otros glucósidos de flavona, como la vitexina y la isoorientina .
- Su singularidad radica en la posición específica del grupo glucósido en el esqueleto de la flavona.
Propiedades
Número CAS |
113578-24-8 |
|---|---|
Fórmula molecular |
C47H51F3N2O9S |
Peso molecular |
877 g/mol |
Nombre IUPAC |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
Clave InChI |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canónico |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Sinónimos |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















